molecular formula C23H21N5O4S B2645046 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid CAS No. 868152-76-5

3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid

Cat. No.: B2645046
CAS No.: 868152-76-5
M. Wt: 463.51
InChI Key: KGSPRMMHUDJCSY-DHRITJCHSA-N
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Description

3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound, often under basic conditions.

    Coupling Reactions: The indole and thiazolidinone intermediates are coupled using a hydrazone formation reaction, where the indole aldehyde reacts with a thiosemicarbazide derivative.

    Final Assembly: The final compound is assembled by reacting the intermediate with an acetamido propanoic acid derivative under appropriate conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole-containing molecules.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)ethanoic acid: Similar structure with an ethanoic acid group.

Uniqueness

The uniqueness of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c29-19(24-11-10-20(30)31)12-18-22(32)27-23(33-18)28-25-13-16-15-8-4-5-9-17(15)26-21(16)14-6-2-1-3-7-14/h1-9,13,18,26H,10-12H2,(H,24,29)(H,30,31)(H,27,28,32)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSPRMMHUDJCSY-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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